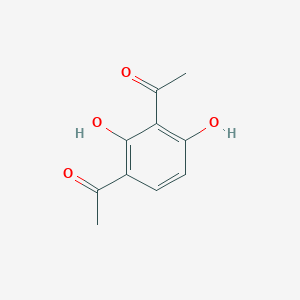

2,4-DIACETYLRESORCINOL

Vue d'ensemble

Description

2,4-Diacetylresorcinol is an organic compound with the molecular formula C10H10O4. It is a derivative of resorcinol, where two acetyl groups are attached to the 2nd and 4th positions of the benzene ring. This compound has garnered interest due to its various applications in heterocyclic and analytical chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Diacetylresorcinol can be synthesized through several methods:

Acetylation of Resorcinol: This involves the reaction of resorcinol with acetyl chloride in the presence of anhydrous FeCl3, yielding this compound with a 66% yield.

Fries Rearrangement: Resorcinol diacetate undergoes Fries rearrangement in the presence of FeCl3 or aqueous HCl, or under microwave irradiation with anhydrous AlCl3.

Industrial Production Methods: The industrial production of this compound typically involves the acetylation of resorcinol using acetic anhydride and ZnCl2 at elevated temperatures (140°C), achieving a high yield of 96.5% .

Analyse Des Réactions Chimiques

2,4-Diacetylresorcinol undergoes various chemical reactions:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, forming resorcinol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups using reagents like halogens or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Quinones

Reduction: Resorcinol derivatives

Substitution: Halogenated or aminated resorcinol derivatives

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of DAR and its derivatives. Research indicates that DAR can be utilized in synthesizing biologically active molecules, including those with antimicrobial and anticancer properties. For instance, metal complexes derived from DAR have shown significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells .

Table 1: Antimicrobial Activity of DAR Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DAR-Zn(II) Complex | E. coli | 15 µg/mL |

| DAR-Cu(II) Complex | S. aureus | 10 µg/mL |

| DAR-Ni(II) Complex | P. aeruginosa | 20 µg/mL |

Anticancer Properties

The potential of DAR as an anticancer agent has been extensively studied. Its derivatives have been synthesized into Schiff bases that exhibit enhanced antiproliferative activities compared to their parent compounds. For example, a study demonstrated that the Cu(II) complex of DAR exhibited superior cytotoxicity compared to standard chemotherapy drugs like 5-Fluorouracil (5-FU) .

Case Study: Cytotoxicity of DAR Derivatives

- Study Objective : Evaluate the cytotoxic effects of DAR derivatives on MCF-7 cells.

- Findings : The Cu(II) complex showed an IC50 value significantly lower than that of 5-FU, indicating higher efficacy in inhibiting cancer cell growth.

Coordination Chemistry

DAR plays a crucial role in coordination chemistry, particularly in the formation of metal complexes that are utilized as catalysts and in drug delivery systems. The ability of DAR to form stable complexes with transition metals enhances its utility in various chemical reactions.

Table 2: Reactivity of DAR-Based Metal Complexes

| Metal Complex | Reaction Type | Yield (%) |

|---|---|---|

| DAR-Vanadium(V) | Oxidative bromination | 85 |

| DAR-Copper(II) | Catalytic oxidation | 90 |

| DAR-Zinc(II) | Polymerization initiator | 75 |

Material Science Applications

In material science, DAR is explored for its ability to form organic-metal structures that can be used in the development of new materials with unique properties. Its derivatives have been investigated for applications in sensors and drug delivery systems due to their stability and biocompatibility.

Mécanisme D'action

The mechanism of action of 2,4-diacetylresorcinol involves its interaction with molecular targets through its acetyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. The compound’s redox properties allow it to act as both an antioxidant and a prooxidant, depending on the conditions .

Comparaison Avec Des Composés Similaires

2,4-Diacetylresorcinol can be compared with other similar compounds such as:

4,6-Diacetylresorcinol: Another derivative of resorcinol with acetyl groups at the 4th and 6th positions.

2-Bromo-4,6-bis(dibromoacetyl)resorcinol: A brominated derivative with enhanced reactivity due to the presence of bromine atoms.

Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Activité Biologique

2,4-Diacetylresorcinol, a derivative of resorcinol, has garnered attention in recent years for its diverse biological activities. This compound exhibits significant antimicrobial, anti-inflammatory, and potential anticancer properties. This article compiles various research findings, including synthesis methods, biological evaluations, and case studies that highlight the compound's efficacy.

Chemical Structure and Synthesis

This compound (C₁₁H₁₀O₄) is characterized by two acetyl groups attached to the resorcinol framework. Its synthesis typically involves the acetylation of resorcinol using acetic anhydride or acetyl chloride under acidic conditions. The compound can also be synthesized through Mannich reactions, which involve the condensation of resorcinol with formaldehyde and amines to produce various derivatives with enhanced biological activities .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. Research indicates that it possesses significant antibacterial and antifungal activities against a range of pathogens.

Antibacterial Activity

The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In a study, several derivatives derived from this compound were tested for their Minimum Inhibitory Concentration (MIC):

| Compound | Antibacterial Activity (MIC in µg/mL) |

|---|---|

| 2a | S. aureus: 12.5; E. coli: 25 |

| 2b | S. aureus: 12.5; E. coli: 12.5 |

| Standard | Ciprofloxacin: 6.25 |

These results suggest that certain derivatives exhibit comparable or superior antibacterial activity relative to standard antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for antifungal activity were also noted:

| Compound | Antifungal Activity (MIC in µg/mL) |

|---|---|

| 2a | C. albicans: 12.5 |

| 2b | A. niger: 25 |

| Standard | Griseofulvin: 6.25 |

The data indicates that certain derivatives maintain effective antifungal properties alongside their antibacterial capabilities .

Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of this compound derivatives using animal models. The carrageenan-induced paw edema method was employed to evaluate the anti-inflammatory effects:

| Compound | % Inhibition of Edema |

|---|---|

| Indomethacin (Standard) | 66.24 |

| Compound 2g | 56.26 |

| Compound 2h | 51.80 |

These findings suggest that some synthesized derivatives exhibit significant anti-inflammatory effects comparable to standard treatments .

Case Studies and Clinical Implications

Recent studies have indicated that metal complexes formed with this compound show enhanced biological activities, particularly in anticancer applications. For instance, binuclear nickel complexes derived from this compound demonstrated cytotoxic effects against MDA-MB-231 human breast cancer cells, showcasing a promising avenue for future therapeutic applications .

Propriétés

IUPAC Name |

1-(3-acetyl-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5(11)7-3-4-8(13)9(6(2)12)10(7)14/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONRSNZGOMBWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176017 | |

| Record name | 2,4-Diacetyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-12-4 | |

| Record name | 2,4-Diacetyl-1,3-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diacetyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.